

6-Aminonicotinaldehyde hydrochloride molecular structure and weight

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Compound of Interest

Compound Name: 6-Aminonicotinaldehyde
hydrochloride

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An In-Depth Technical Guide to **6-Aminonicotinaldehyde Hydrochloride**: A Key Building Block in Modern Drug Discovery

Introduction

6-Aminonicotinaldehyde and its hydrochloride salt are pivotal intermediates in the landscape of medicinal chemistry and drug development. Possessing a unique pyridine core functionalized with both a reactive aldehyde and an amino group, this molecule serves as a versatile scaffold for the synthesis of complex heterocyclic compounds. Its significance is particularly pronounced in the development of targeted therapies, where it has been identified as a novel inhibitor of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.^{[1][2]} This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **6-Aminonicotinaldehyde hydrochloride**, tailored for researchers and professionals in the field of drug discovery.

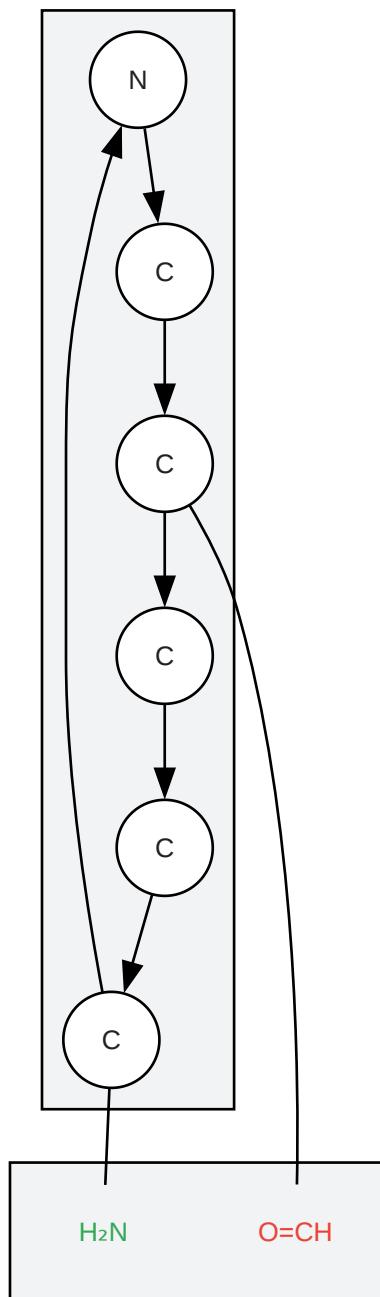
Part 1: Molecular Profile and Physicochemical Properties

6-Aminonicotinaldehyde is systematically named 6-aminopyridine-3-carbaldehyde.^[3] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring, enhancing its stability and solubility in certain solvents.

Molecular Structure

The foundational structure consists of a pyridine ring with an amino group (-NH₂) at the 6-position and a formyl (aldehyde, -CHO) group at the 3-position.

Molecular Structure of 6-Aminonicotinaldehyde



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Caption: 2D representation of 6-Aminonicotinaldehyde's core structure.

Quantitative Data Summary

The properties of the free base and its hydrochloride salt differ, primarily in molecular weight and melting point. These distinctions are critical for experimental design, particularly in stoichiometry calculations and reaction condition selection.

Property	6-Aminonicotinaldehyde	6-Aminonicotinaldehyde Hydrochloride
CAS Number	69879-22-7[2][3][4][5][6][7][8]	1588441-31-9[9][10]
Molecular Formula	C ₆ H ₆ N ₂ O[3][4][5][6][7][8]	C ₆ H ₇ CIN ₂ O[9]
Molecular Weight	122.12 g/mol [3][5][6]	158.59 g/mol [9]
Appearance	Light yellow powder[8]	-
Melting Point	161 °C[5]	285-290 °C[9]
Boiling Point	309 °C at 760 mmHg[5]	N/A
Storage	2–8 °C, under inert gas[4]	Room temperature[10]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 6-Aminonicotinaldehyde is a critical process, enabling its availability for further research and development. A common and effective laboratory-scale synthesis involves the reduction of a nitrile.

Synthetic Workflow: Reduction of 2-Amino-5-cyanopyridine

This protocol outlines the conversion of 2-Amino-5-cyanopyridine to 6-Aminonicotinaldehyde using a powerful reducing agent, Lithium Aluminum Hydride (LAH).

Caption: Experimental workflow for the synthesis of 6-Aminonicotinaldehyde.

Step-by-Step Experimental Protocol

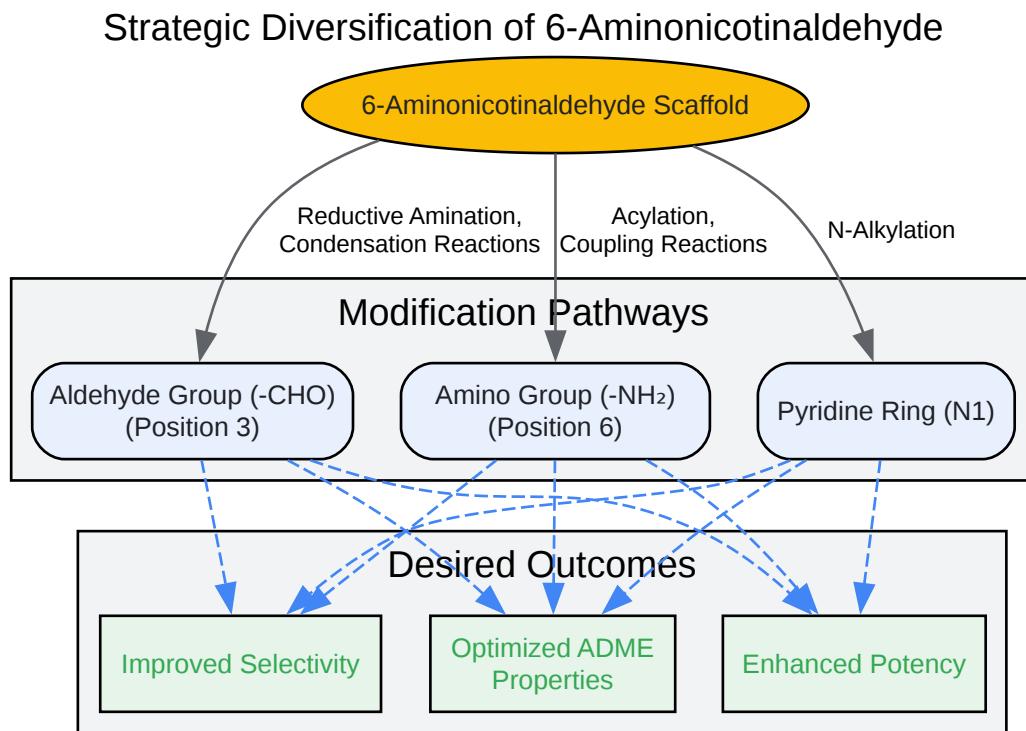
- Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF).^[2]
- Cooling: Cool the solution to 0 °C using an ice bath. This is crucial as the subsequent reduction with LAH is highly exothermic.
- Reduction: Slowly add Lithium Aluminum Hydride (2 eq.) portion-wise to the cooled solution. ^[2] The stoichiometry is key; LAH is a potent, non-selective reducing agent, and careful control prevents over-reduction to the corresponding amine.
- Reaction: Stir the mixture at 0 °C for approximately 1.5 hours.^[2] The progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.^[2] This step safely neutralizes the excess reactive LAH.
- Extraction: Add water and extract the product into an organic solvent, such as ethyl acetate, multiple times.^[2]
- Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.^[2]
- Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product, 6-Aminonicotinaldehyde.^[2]
- Validation: Confirm the identity and purity of the product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (HNMR) spectroscopy.^{[2][8]}

Part 3: Applications in Drug Development

The true value of **6-Aminonicotinaldehyde hydrochloride** lies in its application as a versatile building block for synthesizing high-value pharmaceutical compounds.

Core Utility: A Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. 6-Aminonicotinaldehyde provides three key points for diversification, allowing chemists to systematically modify the molecule to optimize target binding, selectivity, and pharmacokinetic properties.



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Caption: Diversification points on the 6-Aminonicotinaldehyde scaffold.

- Aldehyde Group: This functional group is a synthetic linchpin. It readily undergoes reductive amination to introduce a vast array of amine-containing side chains. It can also participate in condensation reactions to build more complex heterocyclic systems.[11]
- Amino Group: The amino group can be acylated or used in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append different substituents, which can modulate the electronic properties of the ring and interact with the target protein.
- Ribonucleotide Reductase Inhibition: 6-Aminonicotinaldehyde derivatives have been identified as inhibitors of ribonucleotide reductase.[2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, making it a prime target for anticancer therapies. By

serving as a lead compound, it provides a starting point for developing more potent and selective inhibitors.

Part 4: Safety and Handling

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

- Hazard Identification: **6-Aminonicotinaldehyde hydrochloride** is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
- Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. [12] Wash hands thoroughly after handling.[12]
- Storage: Store the compound in a tightly sealed container in a cool, dry place.[12] For the free base, storage at 2-8 °C under an inert gas is recommended to maintain stability.[1][4]

Conclusion

6-Aminonicotinaldehyde hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with versatile reactivity, provides a robust platform for the design and synthesis of novel therapeutics, particularly in oncology. Understanding its molecular properties, synthetic pathways, and safety considerations, as detailed in this guide, is essential for harnessing its full potential in the pursuit of next-generation drug discovery.

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